- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

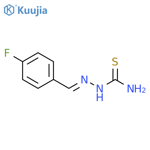

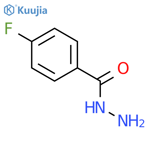

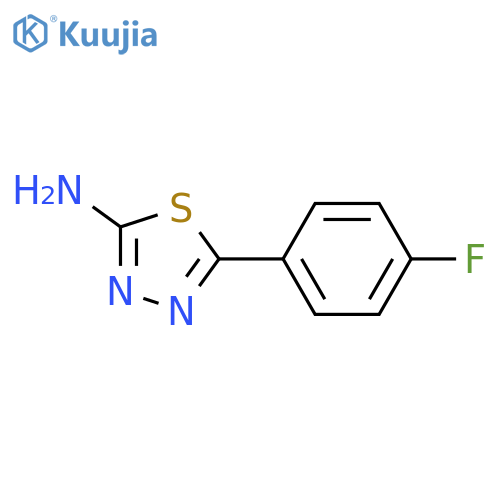

Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

942-70-1 structure

Nome do Produto:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-

- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole

- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine

- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol

- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)

- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine

- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine

- MLS000106676

- CCG-200216

- SR-01000402366

- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-

- CHEMBL1711247

- MFCD00981219

- 942-70-1

- F0345-3713

- Cambridge id 5554904

- STK346807

- AKOS000225522

- Oprea1_492697

- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%

- HMS2461A20

- SMR000111053

- SR-01000402366-1

- SCHEMBL1143313

- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&

- AB07890

- DB-005944

- DTXSID10339176

- Oprea1_665684

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #

- NS-01913

-

- MDL: MFCD00981219

- Inchi: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

- Chave InChI: WRSVCKNLHZWSNJ-UHFFFAOYSA-N

- SMILES: FC1C=CC(C2SC(N)=NN=2)=CC=1

Propriedades Computadas

- Massa Exacta: 195.02700

- Massa monoisotópica: 195.027

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 1

- Complexidade: 173

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 80A^2

- XLogP3: 1.8

Propriedades Experimentais

- Densidade: 1.423g/cm3

- Ponto de Fusão: 238-243 °C

- Ponto de ebulição: 351.9ºC at 760mmHg

- Ponto de Flash: 166.6ºC

- Índice de Refracção: 1.643

- PSA: 80.04000

- LogP: 2.50760

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H319

- Declaração de Advertência: P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-36

- Instrução de Segurança: S26

-

Identificação dos materiais perigosos:

- Frases de Risco:R22

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM305164-25g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 25g |

$646 | 2024-07-19 | |

| Life Chemicals | F0345-3713-2.5g |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95%+ | 2.5g |

$72.0 | 2023-09-07 | |

| abcr | AB219777-25g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 25g |

€695.00 | 2025-02-15 | |

| Life Chemicals | F0345-3713-10g |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95%+ | 10g |

$199.0 | 2023-09-07 | |

| TRC | F594485-500mg |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 500mg |

$ 98.00 | 2023-04-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 97% | 5G |

¥3807.03 | 2022-02-24 | |

| abcr | AB219777-25 g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 25 g |

€745.50 | 2023-07-20 | |

| abcr | AB219777-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |

942-70-1 | 95% | 1g |

€99.80 | 2025-02-15 | |

| Ambeed | A573825-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 1g |

$40.0 | 2025-03-18 | |

| Chemenu | CM305164-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |

942-70-1 | 95% | 1g |

$53 | 2024-07-19 |

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ; 12 h, reflux

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 15 min, rt

1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water

1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water

Referência

- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles, Catalysis Letters, 2018, 148(11), 3486-3491

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled

Referência

- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties, Medicinal Chemistry Research, 2012, 21(6), 816-824

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 2 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referência

- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,

Synthetic Routes 5

Condições de reacção

1.1 Catalysts: Phosphorus oxychloride ; 15 min, 120 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Water ; cooled

1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized

Referência

- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation, To Chemistry Journal, 2020, 6, 61-65

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 120 min, 80 °C; 80 °C → rt

1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referência

- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, Jingxi Shiyou Huagong, 2011, 28(1), 61-63

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; rt; 1 h, 75 °C; 75 °C → rt

1.2 Reagents: Water ; rt; 4 h, 100 °C

1.3 Reagents: Sodium hydroxide ; pH 8, cooled

1.2 Reagents: Water ; rt; 4 h, 100 °C

1.3 Reagents: Sodium hydroxide ; pH 8, cooled

Referência

- Synthesis of glycine derivatives as aminopeptidase inhibitors, Nanchang Daxue Xuebao, 2011, 51(3), 8-12

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 0.5 - 2 h, 75 °C

1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referência

- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly, Archiv der Pharmazie (Weinheim, 2023, 356(8),

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C; 75 °C → rt

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

Referência

- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C

1.2 Reagents: Water ; 4 h, 115 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

1.2 Reagents: Water ; 4 h, 115 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

Referência

- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors, Archives of Pharmacal Research, 2008, 31(10), 1231-1239

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 2.5 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Solvents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

Referência

- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells, Molecules, 2020, 25(22),

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 3 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

Referência

- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates, Phosphorus, 2023, 198(8), 627-631

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Solvents: Polyethylene glycol ; 10 min, 25 - 30 °C

1.2 20 min, 25 - 30 °C

1.2 20 min, 25 - 30 °C

Referência

- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; 4 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referência

- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Tosylhydrazine , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 100 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referência

- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; rt → 75 °C; 30 min, 75 °C; 75 °C → rt

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referência

- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents, European Journal of Medicinal Chemistry, 2015, 106, 75-84

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 30 min, 75 °C; 75 °C → rt

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Water ; 4 h, reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referência

- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, European Journal of Medicinal Chemistry, 2015, 95, 49-63

Synthetic Routes 19

Condições de reacção

1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ; 1 min, rt; 5 min, rt → 60 °C

Referência

- Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles, Organic Preparations and Procedures International, 2023, 55(1), 91-98

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Sodium acetate , Iron chloride (FeCl3) , Bromine Solvents: Acetic acid ; 30 min, rt

Referência

- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

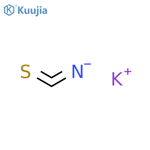

- Potassium thiocyanate

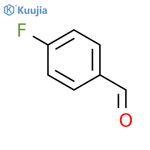

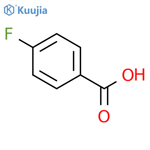

- 4-Fluorobenzoic acid

- 4-Fluorobenzaldehyde

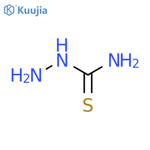

- aminothiourea

- 4-Fluorobenzohydrazide

- 4-fluorobenzaldehyde thiosemicarbazone

- trimethylsilyl isothiocyanate

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Literatura Relacionada

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine) Produtos relacionados

- 2229354-09-8(3-methyl-3-(4-phenoxyphenoxy)azetidine)

- 898794-18-8(Ethyl 2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate)

- 134098-68-3(3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid)

- 2171624-12-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoyl-4-methylpiperidine-4-carboxylic acid)

- 2168723-33-7({2-4-(difluoromethyl)thiophen-3-ylpiperidin-4-yl}methanamine)

- 769073-83-8(8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine)

- 2354475-68-4(tert-butyl 2-(1r,4r)-4-(aminomethyl)cyclohexylacetate)

- 2137077-25-7(1-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-1-one)

- 1969839-69-7((1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1024112-40-0(3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno3,2-cpyrazol-4-one)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Pureza:99%

Quantidade:25g

Preço ($):378.0